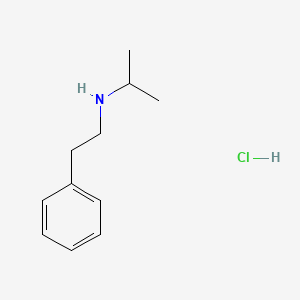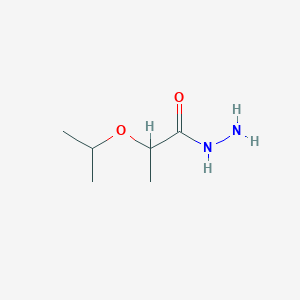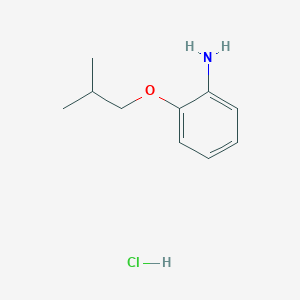![molecular formula C14H20N2O4 B1284451 (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester CAS No. 912762-94-8](/img/structure/B1284451.png)
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is a compound that features a benzo[1,3]dioxole moiety, which is a common structural motif in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the amino compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the amino group or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamic acid ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of benzo[1,3]dioxole derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The benzo[1,3]dioxole moiety is known to exhibit various biological activities, including anticancer and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The amino group and carbamic acid ester can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid methyl ester
- (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid ethyl ester
- (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid isopropyl ester
Uniqueness
The tert-butyl ester group in (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ester groups.
Propriétés
IUPAC Name |
tert-butyl N-[2-amino-2-(1,3-benzodioxol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-7-10(15)9-4-5-11-12(6-9)19-8-18-11/h4-6,10H,7-8,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSZUBZMVYTJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC2=C(C=C1)OCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587581 |
Source


|
| Record name | tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-94-8 |
Source


|
| Record name | tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














